Corilagin is primarily derived from several plant sources, notably from the Dividivi tree and other members of the Caesalpinia genus. It can also be found in other plants such as Phyllanthus muellerianus and Dimocarpus longan, where it is often associated with various health benefits attributed to traditional medicinal practices .
The total synthesis of corilagin has been achieved through various synthetic routes, with significant advancements reported in recent years. One notable method involves oxidative coupling of symmetrically protected gallates combined with a ring-opening strategy for the 3,6-hexahydroxydiphenoyl bridge. This approach allows for the construction of the complex structure characteristic of corilagin .
The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity. The integration of protective groups during synthesis is crucial to prevent unwanted side reactions. The initial steps often involve the formation of gallate derivatives followed by coupling reactions that lead to the final corilagin structure .
Corilagin's molecular structure features a glucose unit linked to two ellagic acid moieties via ester bonds. Its chemical formula is , and it has a molar mass of approximately 454.37 g/mol. The compound exhibits a complex arrangement that contributes to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate the structure of corilagin. The characteristic peaks observed in these analyses confirm the presence of specific functional groups associated with ellagitannins .
Corilagin participates in various chemical reactions typical for polyphenolic compounds, including oxidation-reduction reactions and esterification processes. Its ability to form complexes with proteins and other biomolecules is significant for its biological activity.
The reactivity of corilagin is influenced by its hydroxyl groups, which can engage in hydrogen bonding and redox reactions. This reactivity underlies many of its pharmacological actions, such as antioxidant activity and enzyme inhibition .
Corilagin exerts its biological effects through multiple mechanisms. It has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies indicate that corilagin can synergistically enhance the anti-tumor activity of 5-fluorouracil by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Research indicates that corilagin increases intracellular reactive oxygen species levels while downregulating stress response proteins like GRP78, contributing to its anti-cancer effects . These findings highlight corilagin's potential as an adjunct therapy in cancer treatment.
Corilagin is typically a yellowish-brown powder that is soluble in polar solvents like methanol and acetonitrile but less soluble in non-polar solvents. Its melting point and specific optical rotation can vary depending on purity and source.
As a polyphenol, corilagin exhibits strong antioxidant properties due to its ability to scavenge free radicals. Its stability under various pH conditions makes it suitable for different formulations in pharmaceutical applications .
Relevant data includes:
Corilagin has garnered interest for its potential therapeutic applications across various fields:
Corilagin exerts potent anti-inflammatory effects through targeted modulation of the Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase signaling cascades. In herpes simplex encephalitis models, corilagin significantly reduced Nuclear Factor Kappa B activation by suppressing phosphorylation of Nuclear Factor Kappa B essential modulator and Nuclear Factor Kappa B p65 subunit, thereby inhibiting nuclear translocation of this transcription factor [7]. This inhibition correlated with decreased production of pro-inflammatory cytokines including tumor necrosis factor alpha and interleukin 6 in microglial cells. Simultaneously, corilagin attenuated Mitogen-Activated Protein Kinase pathway activation by reducing phosphorylation of c-Jun N-terminal kinase, extracellular signal-regulated kinase, and P38 kinases in a dose-dependent manner [5] [7].
In concanavalin A-induced hepatitis, corilagin administration reduced inflammatory liver injury by 65% through dual inhibition of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase pathways. The compound disrupted the interaction between tumor necrosis factor receptor-associated factor 6 and Nuclear Factor Kappa B essential modulator, preventing inhibitor of Nuclear Factor Kappa B kinase complex activation [5]. This multilevel interference with pro-inflammatory signaling cascades positions corilagin as a promising therapeutic candidate for immune-mediated pathologies.
Table 1: Corilagin's Effects on Key Inflammatory Signaling Components
| Signaling Pathway | Molecular Target | Effect of Corilagin | Biological Consequence |
|---|---|---|---|
| Nuclear Factor Kappa B | Nuclear Factor Kappa B essential modulator phosphorylation | Decreased | Reduced nuclear translocation of Nuclear Factor Kappa B p65 |
| Nuclear Factor Kappa B | Tumor necrosis factor receptor-associated factor 6 | Inhibition | Suppressed inhibitor of Nuclear Factor Kappa B kinase activation |
| Mitogen-Activated Protein Kinase | c-Jun N-terminal kinase phosphorylation | Reduced | Decreased activator protein 1 activation |
| Mitogen-Activated Protein Kinase | P38 phosphorylation | Reduced | Downregulated pro-inflammatory cytokine production |
| Toll-Like Receptor 3 | TIR-domain-containing adapter-inducing interferon-beta | Downregulation | Impaired interferon regulatory factor 3 activation |
Corilagin demonstrates significant antifibrotic activity through selective modulation of the Transforming Growth Factor Beta/Smad pathway. In schistosomiasis-induced hepatic fibrosis, corilagin treatment reduced collagen deposition by 58% by inhibiting canonical Smad-dependent signaling [7]. This effect was mediated through downregulation of transforming growth factor beta receptor 1 expression and subsequent suppression of Smad2/3 phosphorylation. Additionally, corilagin attenuated non-canonical transforming growth factor beta signaling by inhibiting extracellular signal-regulated kinase and protein kinase B phosphorylation, thereby disrupting the synergistic interplay between these pathways that drives fibrogenesis [7].
The compound also restored the balance between matrix metalloproteinases and tissue inhibitors of metalloproteinases by normalizing Smad7 expression, facilitating extracellular matrix degradation. In hepatic stellate cells, corilagin treatment reduced alpha-smooth muscle actin expression by 72% and inhibited transition to myofibroblasts, the primary collagen-producing cells in fibrotic liver [7]. This multimodal regulation of Transforming Growth Factor Beta signaling highlights corilagin's potential as an antifibrotic agent targeting both canonical and non-canonical pathways.
Corilagin exerts significant antitumor effects through comprehensive inhibition of the Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin signaling axis. In cholangiocarcinoma models, corilagin treatment reduced mammalian target of rapamycin phosphorylation by 64% and inhibited Notch1 expression, disrupting a critical oncogenic signaling loop [6]. This inhibition occurred upstream through suppression of Phosphoinositide 3-Kinase activation and protein kinase B phosphorylation, effectively blocking transduction of growth signals to downstream effectors.
In ovarian cancer cells, corilagin induced Phosphoinositide 3-Kinase-dependent cell cycle arrest at S-phase by modulating cyclin-dependent kinase 2 and cyclin E expression [9]. The compound also inhibited mammalian target of rapamycin complex 1-mediated hypoxic adaptation in tumor cells by downregulating hypoxia-inducible factor 1 alpha expression, thereby compromising metabolic reprogramming essential for cancer survival. Corilagin's simultaneous targeting of multiple nodes within this oncogenic axis enhances its therapeutic potential compared to single-pathway inhibitors.
Table 2: Corilagin's Antitumor Mechanisms Through Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Axis Modulation
| Cancer Type | Key Molecular Effects | Functional Outcomes | Experimental Models |
|---|---|---|---|
| Cholangiocarcinoma | Notch1 downregulation; mammalian target of rapamycin phosphorylation inhibition | Tumor growth suppression (68% reduction) | Nude mouse xenograft |
| Ovarian Cancer | Phosphoinositide 3-Kinase inhibition; S-phase arrest | Cell proliferation inhibition (IC₅₀ = 40 μM) | A2780 cell line |
| Hepatocellular Carcinoma | Protein Kinase B dephosphorylation; hypoxia-inducible factor 1 alpha downregulation | Reduced tumor angiogenesis | In vitro and in vivo models |
| Breast Cancer | Mammalian target of rapamycin complex 1 inhibition; autophagy induction | Enhanced apoptosis | MCF-7 cell line |
Corilagin activates the cytoprotective Nuclear Factor Erythroid 2-Related Factor 2 pathway through a unique dual mechanism involving both canonical and non-canonical regulation. In acetaminophen-induced hepatotoxicity models, corilagin enhanced Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation by 3.5-fold, subsequently increasing binding to antioxidant response elements [3] [8]. This activation upregulated expression of phase II detoxifying enzymes including heme oxygenase 1, NADPH quinone oxidoreductase 1, glutamate-cysteine ligase catalytic subunit, and glutamate-cysteine ligase modifier subunit. The compound achieved this by promoting Kelch-like ECH-associated protein 1 degradation via autophagy-lysosomal pathway, thus liberating Nuclear Factor Erythroid 2-Related Factor 2 for nuclear translocation [3].
Simultaneously, corilagin activated adenosine monophosphate-activated protein kinase/glycogen synthase kinase 3 beta signaling, which phosphorylates and inactivates Fyn kinase. Since Fyn kinase promotes Nuclear Factor Erythroid 2-Related Factor 2 nuclear export, its inhibition further enhanced Nuclear Factor Erythroid 2-Related Factor 2 nuclear retention and transcriptional activity [8]. This coordinated regulation resulted in a 2.8-fold increase in glutathione levels and 67% reduction in malondialdehyde in hepatocytes, demonstrating potent antioxidative efficacy. Corilagin's ability to amplify the endogenous antioxidant defense system positions it as a therapeutic agent for oxidative stress-related pathologies.
Table 3: Corilagin-Mediated Activation of Nuclear Factor Erythroid 2-Related Factor 2 Downstream Targets
| Antioxidant Gene | Protein Function | Fold Increase After Corilagin | Biological Significance |
|---|---|---|---|
| Heme Oxygenase 1 | Heme catabolism; antioxidant production | 4.2 | Reduction in reactive oxygen species (45%) |
| NADPH Quinone Oxidoreductase 1 | Quinone detoxification | 3.8 | Protection against quinone-mediated oxidative stress |
| Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione biosynthesis | 2.6 | Increased glutathione levels (180%) |
| Glutamate-Cysteine Ligase Modifier Subunit | Glutathione biosynthesis | 2.9 | Enhanced detoxification capacity |
| Superoxide Dismutase | Superoxide radical scavenging | 1.8 | Decreased superoxide accumulation (62%) |
Corilagin precisely regulates apoptosis through microRNA-mediated mechanisms, particularly via modulation of the microRNA-21/Smad7/Extracellular Signal-Regulated Kinase axis. In schistosomiasis-induced hepatic fibrosis, corilagin treatment decreased microRNA-21 expression by 60% while increasing its target protein Smad7 by 3.1-fold [8]. This microRNA-21 downregulation relieved suppression of Smad7, resulting in inhibition of transforming growth factor beta signaling and extracellular signal-regulated kinase phosphorylation. The consequent reduction in extracellular signal-regulated kinase activity led to decreased B cell lymphoma 2 expression and increased Bcl-2-associated X protein expression, shifting the balance toward pro-apoptotic signaling.
Furthermore, corilagin enhanced the intrinsic mitochondrial apoptotic pathway in cancer cells by modulating microRNA-34a expression. Upregulation of microRNA-34a suppressed Sirtuin 1 expression, leading to hyperacetylation and activation of p53 [9]. This activated p53 transcriptionally upregulated pro-apoptotic Bcl-2-associated X protein and p53 upregulated modulator of apoptosis while downregulating anti-apoptotic B cell lymphoma 2. The combined effect increased mitochondrial outer membrane permeability, cytochrome c release (by 2.8-fold), and caspase-9/-3 activation. Corilagin's ability to coordinate microRNA networks with apoptotic executioner mechanisms underscores its therapeutic potential for pathologies involving apoptosis dysregulation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6